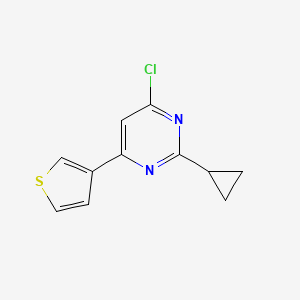

4-Chloro-2-cyclopropyl-6-(thiophen-3-yl)pyrimidine

Description

4-Chloro-2-cyclopropyl-6-(thiophen-3-yl)pyrimidine is a halogenated pyrimidine derivative featuring a chloro group at position 4, a cyclopropyl substituent at position 2, and a thiophen-3-yl moiety at position 6. The pyrimidine core is a six-membered aromatic ring with two nitrogen atoms, contributing to its electron-deficient nature. The chloro group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the cyclopropyl and thiophene substituents introduce steric bulk and electron-rich aromaticity, respectively. This compound’s molecular formula is inferred as C₁₁H₉ClN₂S based on substituent analysis. Its structural complexity makes it a candidate for applications in medicinal chemistry and materials science, though specific uses require further validation .

Properties

IUPAC Name |

4-chloro-2-cyclopropyl-6-thiophen-3-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2S/c12-10-5-9(8-3-4-15-6-8)13-11(14-10)7-1-2-7/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGANDDDWSWSACK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)Cl)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclopropyl-6-(thiophen-3-yl)pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a typical synthetic route might involve the reaction of 2-cyclopropyl-4-chloro-6-(thiophen-3-yl)pyrimidine with suitable reagents under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopropyl-6-(thiophen-3-yl)pyrimidine can undergo various types of chemical reactions, including:

Oxidation: The thiophen-3-yl group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: The chlorine atom at the 4-position can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones of the thiophen-3-yl group.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-cyclopropyl-6-(thiophen-3-yl)pyrimidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropyl-6-(thiophen-3-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and electronic differences between the target compound and its analogues:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Electronic Effects |

|---|---|---|---|---|---|

| 4-Chloro-2-cyclopropyl-6-(thiophen-3-yl)pyrimidine | Not Provided | C₁₁H₉ClN₂S | ~244.72 (estimated) | Cl, cyclopropyl, thiophen-3-yl | Electron-deficient pyrimidine with electron-rich thiophene |

| 4-Chloro-2-cyclopropyl-6-(2-methylimidazol-1-yl)pyrimidine | 1412958-34-9 | C₁₁H₁₁ClN₄ | 234.69 | Cl, cyclopropyl, 2-methylimidazol-1-yl | Electron-rich imidazole enhances hydrogen bonding potential |

| 4-Chloro-2-cyclopropyl-6-(trifluoromethyl)pyrimidine | 137276-71-2 | C₈H₆ClF₃N₂ | 222.60 | Cl, cyclopropyl, CF₃ | Strong electron-withdrawing CF₃ increases electrophilicity |

| 4-Chloro-6-methyl-2-phenylpyrimidine | 73576-33-7 | C₁₁H₁₀ClN₂ | 218.66 | Cl, methyl, phenyl | Phenyl group provides steric bulk and lipophilicity |

| 6-Chloro-4-hydroxypyrimidine | 4765-77-9 | C₄H₃ClN₂O | 130.54 | Cl, hydroxyl | Hydroxyl group increases hydrophilicity and acidity |

| 4-Chloro-2-cyclopropyl-6-(4-fluorophenyl)pyrimidine | 1354753-95-9 | C₁₃H₁₀ClFN₂ | 248.68 | Cl, cyclopropyl, 4-fluorophenyl | Fluorine introduces moderate electron-withdrawing effects |

Key Findings from Comparative Analysis

In contrast, the trifluoromethyl (CF₃) group in CAS 137276-71-2 is strongly electron-withdrawing, increasing the pyrimidine ring’s electrophilicity and altering reactivity in cross-coupling reactions . The 2-methylimidazol-1-yl substituent (CAS 1412958-34-9) introduces hydrogen-bonding capabilities, which may improve solubility in polar solvents compared to the thiophene analogue .

This effect is absent in simpler derivatives like 6-chloro-4-hydroxypyrimidine (CAS 4765-77-9), which lacks bulky substituents .

Reactivity and Stability :

- The chloro group at position 4 is a common leaving group across all compounds, but its reactivity varies with substituent effects. For example, the electron-withdrawing CF₃ group in CAS 137276-71-2 accelerates nucleophilic aromatic substitution compared to the electron-donating thiophene in the target compound .

- The hydroxyl group in 6-chloro-4-hydroxypyrimidine (CAS 4765-77-9) increases susceptibility to oxidation, limiting its stability under acidic conditions compared to halogenated analogues .

Physicochemical Properties :

- Lipophilicity : The 4-fluorophenyl group in CAS 1354753-95-9 enhances lipophilicity (logP ~3.2 estimated), whereas the thiophene in the target compound offers moderate lipophilicity (logP ~2.8 estimated) due to sulfur’s polarizability .

- Solubility : The imidazole -containing derivative (CAS 1412958-34-9) exhibits higher aqueous solubility than the target compound due to hydrogen-bonding interactions .

Biological Activity

4-Chloro-2-cyclopropyl-6-(thiophen-3-yl)pyrimidine is a heterocyclic compound with a unique structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted at the 4-position with a chlorine atom, at the 2-position with a cyclopropyl group, and at the 6-position with a thiophen-3-yl group. The synthesis of this compound can be achieved through various methods, including cyclization reactions involving suitable precursors under controlled conditions. For instance, the reaction of 2-cyclopropyl-4-chloro-6-(thiophen-3-yl)pyrimidine with specific reagents can yield high-purity products suitable for biological testing.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. A study evaluating various pyrimidine derivatives demonstrated that modifications to the thiophenic substituent can enhance activity against bacterial strains, suggesting that this compound may also possess similar properties .

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Preliminary studies indicate that it may inhibit certain cancer cell lines by interfering with specific signaling pathways involved in cell proliferation and survival. The mechanism appears to involve the inhibition of key kinases or enzymes that regulate these processes .

Inhibition of Cyclooxygenase Enzymes

Another area of interest is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and cancer progression. Some derivatives have shown promising results in inhibiting COX-2 activity, which could lead to anti-inflammatory and analgesic effects.

The biological effects of this compound are likely mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or cancer cell signaling.

- Receptor Modulation : It may bind to receptors that regulate cellular responses to external stimuli, influencing growth and survival pathways.

Case Studies and Research Findings

Q & A

Q. What controls are necessary in biological assays to account for the compound’s potential cytotoxicity?

- Methodological Answer : Include negative controls (vehicle-only treatments) and positive controls (known cytotoxic agents like doxorubicin). Dose-response curves (0.1–100 μM) and MTT assays ensure cytotoxicity is compound-specific, not assay artifact .

Q. How can researchers mitigate byproduct formation during large-scale synthesis?

- Methodological Answer : Scale-up introduces heat/mass transfer inefficiencies. Use flow chemistry for exothermic steps (e.g., cyclopropane ring formation) and in-line IR monitoring to detect intermediates. Recrystallization with activated charcoal reduces colored impurities .

Structural and Mechanistic Insights

Q. What role does the thiophene-3-yl group play in the compound’s electronic properties?

- Methodological Answer : Thiophene acts as an electron-rich aromatic system, enhancing π-π stacking with biological targets. DFT calculations (HOMO-LUMO gaps) and cyclic voltammetry confirm its electron-donating effects, critical for redox-mediated activity .

Q. How does chlorination at the pyrimidine C-4 position affect reactivity in cross-coupling reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.